Quininic acid

描述

It is a colorless solid that can be extracted from plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . Quininic acid is implicated in the perceived acidity of coffee and has various applications in the pharmaceutical and chemical industries.

准备方法

合成路线和反应条件: 奎尼酸可以通过绿原酸的水解合成 。该过程包括以下步骤:

绿原酸的水解: 绿原酸在酸性或碱性条件下水解,生成奎尼酸和咖啡酸。

纯化: 所得的奎尼酸通过结晶或其他分离技术进行纯化。

工业生产方法: 奎尼酸的工业生产通常涉及从天然来源(如金鸡纳树皮和咖啡豆)中提取 。提取过程包括:

提取: 植物材料进行溶剂提取以分离奎尼酸。

纯化: 提取的奎尼酸通过结晶、过滤和色谱等技术进行纯化。

化学反应分析

反应类型: 奎尼酸经历各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

还原: 奎尼酸的还原可以生成各种还原形式,具体取决于所使用的还原剂。

取代: 奎尼酸可以与不同的亲核试剂发生取代反应,导致形成各种衍生物。

主要产物:

没食子酸: 通过奎尼酸的氧化形成.

各种衍生物: 通过与不同的亲核试剂发生取代反应形成。

科学研究应用

Pharmacological Properties

Quinic acid exhibits a wide range of biological activities, making it a subject of interest for various therapeutic applications:

- Anti-inflammatory Effects : Quinic acid derivatives have been identified as potential oral anti-inflammatory agents. A study demonstrated that these derivatives inhibit the pro-inflammatory transcription factor NF-κB, which is crucial in inflammatory responses. Specifically, the derivative KZ-41 showed significant inhibition with an IC50 value of 2.83 µM and complete oral bioavailability .

- Antioxidant Activity : Research indicates that quinic acid can enhance antioxidant metabolism, contributing to DNA repair and cellular protection against oxidative stress. It has been shown to support the synthesis of essential metabolites like tryptophan and nicotinamide through gut microbiota interactions .

- Neuroprotective Effects : In models of Alzheimer’s disease, quinic acid has been observed to alleviate neuroinflammation and oxidative stress induced by high-fat diets. It significantly reduced levels of amyloid-beta (Aβ) and phosphorylated tau (p-Tau), which are markers associated with neurodegenerative diseases .

- Antimicrobial Properties : Quinic acid has demonstrated antibacterial activity against Staphylococcus aureus, affecting cellular functions such as ATP concentration and DNA integrity . This suggests its potential as a natural antimicrobial agent.

Therapeutic Applications

Quinic acid's therapeutic potential extends to several health conditions:

- Diabetes Management : Studies have shown that quinic acid enhances insulin secretion from pancreatic beta-cells by modulating intracellular calcium homeostasis. This mechanism suggests its role in improving metabolic health and controlling blood glucose levels .

- Ulcerative Colitis Treatment : Quinic acid has been effective in ameliorating symptoms of ulcerative colitis in animal models by inhibiting inflammatory pathways related to TLR4-NF-κB signaling. This results in reduced oxidative stress and inflammation .

Data Summary Table

作用机制

奎尼酸通过各种分子靶点和途径发挥其作用:

酶抑制: 奎尼酸可以抑制参与代谢途径的某些酶.

受体相互作用: 它与特定的受体相互作用,调节其活性并导致各种生理效应.

氧化还原反应: 奎尼酸参与氧化还原反应,影响细胞氧化应激水平.

相似化合物的比较

奎尼酸与其他环己醇和羧酸相似,但它具有独特的特性使其与众不同:

莽草酸: 奎尼酸的近亲,参与芳香族氨基酸的生物合成.

没食子酸: 通过奎尼酸的氧化形成,具有独特的抗氧化特性.

绿原酸: 奎尼酸的前体,常见于咖啡豆中.

生物活性

Quinic acid (QA), a cyclohexanecarboxylic acid, is a naturally occurring compound found in various plants, including Coffea arabica and Artemisia annua. It exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of quinic acid, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by recent studies and findings.

1. Antioxidant Activity

Quinic acid has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Research indicates that QA can significantly reduce oxidative stress markers in various models, including high-fat diet-induced neuroinflammation in mice. In this study, QA treatment decreased levels of amyloid-beta (Aβ) and phosphorylated tau (p-Tau), which are critical indicators in Alzheimer's disease progression .

2. Anti-inflammatory Effects

The anti-inflammatory properties of quinic acid have been extensively studied. In a recent study involving acetic acid-induced ulcerative colitis in rats, QA demonstrated significant therapeutic effects by inhibiting inflammatory pathways such as TLR4-NF-κB and NF-κB-INOS-NO signaling pathways. This resulted in reduced inflammation, oxidative stress, and apoptosis in colon tissues . The study measured various biochemical indices, showing that QA treatment improved total antioxidant capacity and reduced malondialdehyde (MDA) levels, indicative of oxidative damage.

3. Antimicrobial Activity

Quinic acid exhibits notable antimicrobial properties against various pathogens, particularly Staphylococcus aureus. Studies have shown that QA can inhibit biofilm formation and reduce cell viability of S. aureus by disrupting membrane integrity and metabolic activity . The mechanism involves altering intracellular pH and ATP concentrations, leading to decreased bacterial growth and viability.

| Study | Pathogen | Effect | Mechanism |

|---|---|---|---|

| S. aureus | Inhibition of biofilm formation | Disruption of cell membrane integrity | |

| S. aureus | Reduced ATP concentration | Altered intracellular pH |

4. Anticancer Properties

Quinic acid's anticancer potential is attributed to its ability to induce apoptosis and inhibit tumor growth through various signaling pathways. It has been shown to downregulate matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis . Additionally, QA modulates the activation of protein kinase C (PKC) and certain mitogen-activated protein kinases (MAPKs), contributing to its anticancer effects.

5. Case Studies

Several case studies highlight the effectiveness of quinic acid in different biological contexts:

- Neuroinflammation : In models of Alzheimer's disease, QA significantly decreased neuroinflammation and oxidative stress markers while improving gut microbiota composition .

- Ulcerative Colitis : A study on rats demonstrated that QA ameliorated symptoms of ulcerative colitis through its anti-inflammatory mechanisms .

- Antimicrobial Activity : Comparative studies showed that QA effectively inhibited the growth of S. aureus, outperforming some conventional antibiotics in specific assays .

属性

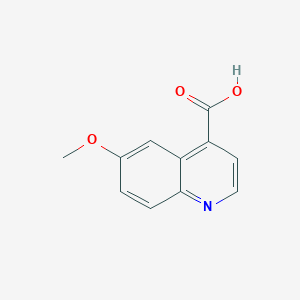

IUPAC Name |

6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFLUJXWKXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323339 | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-68-0 | |

| Record name | Quininic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quininic acid?

A1: this compound has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify this compound in various plant extracts. [, , , ]

Q3: What are the main sources of this compound?

A3: this compound is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]

Q4: Does the concentration of this compound vary seasonally in plants?

A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of this compound in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]

Q5: Does this compound exhibit any biological activities?

A5: While specific mechanisms of action aren't detailed in the provided research, this compound is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:

- Antioxidant activity: Lingonberry extract, rich in this compound and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable this compound content, show promising antioxidant activity in various assays. []

- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing this compound, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []

- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing this compound, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。